molecular formula C13H17NO4 B8703984 t-Butyloxycarbonyl-3-aminomethylbenzoic acid

t-Butyloxycarbonyl-3-aminomethylbenzoic acid

Cat. No. B8703984
M. Wt: 251.28 g/mol
InChI Key: DCZHSJQXYPFFAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06022523

Procedure details

The title compound was prepared according to a modification of standard procedures previously reported in the literature (Itoh, Hagiwara, and Kamiya (1975) Tett. Lett., 4393). 3-Aminomethylbenzoic acid (hydrochloride salt) (3.0 g, 16.0 mmol) was dissolved in 60 ml H2O. To this was added a solution of Boc-ON (4.33 g, 17.6 mmol) in 60 ml acetone followed by triethylamine (5.56 ml, 39.9 mmol). The solution turned yellow and the pH was adjusted to 9 (wet pH paper) by adding an additional 1.0 ml (7.2 mmol) triethylamine. The solution was stirred overnight at room temperature at which time the acetone was removed under reduced pressure and the remaining aqueous layer was washed three times with ether. The aqueous layer was then acidified to pH 2 with 2N HCl and then extracted three times with ethyl acetate. The combined organic layers were washed three times with H2O, dried over anhydrous magnesium sulfate, and evaporated to dryness under reduced pressure. The material was recrystallized from ethyl acetate/ hexane to give two crops of the title compound (2.58 g, 64%) as an off-white solid. mp 123-125° C.;
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
4.33 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
5.56 mL
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
64%

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][CH:11]=1)[C:6]([OH:8])=[O:7].[CH3:12][C:13]([O:16][C:17](ON=C(C1C=CC=CC=1)C#N)=[O:18])([CH3:15])[CH3:14].C(N(CC)CC)C>O.CC(C)=O>[C:13]([O:16][C:17]([C:4]1[C:3]([CH2:2][NH2:1])=[CH:11][CH:10]=[CH:9][C:5]=1[C:6]([OH:8])=[O:7])=[O:18])([CH3:15])([CH3:14])[CH3:12]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
NCC=1C=C(C(=O)O)C=CC1
Name
Quantity
60 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
4.33 g
Type
reactant
Smiles
CC(C)(C)OC(=O)ON=C(C#N)C1=CC=CC=C1
Name
Quantity
60 mL
Type
solvent
Smiles
CC(=O)C
Step Three
Name
Quantity
5.56 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared
CUSTOM
Type
CUSTOM
Details
was removed under reduced pressure
WASH
Type
WASH
Details
the remaining aqueous layer was washed three times with ether
EXTRACTION
Type
EXTRACTION
Details
extracted three times with ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed three times with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The material was recrystallized from ethyl acetate/ hexane

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)C1=C(C(=O)O)C=CC=C1CN
Measurements
Type Value Analysis
AMOUNT: MASS 2.58 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 64.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.